4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to “4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride” often involves chemical optimization starting from modest inhibitors to create new scaffolds with significantly increased activity against various targets. For instance, the development of a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold demonstrated enhanced antiviral activity, showcasing the compound's potential for further therapeutic applications (Jiang et al., 2020).
Molecular Structure Analysis
The crystal structure analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals the conformation and dihedral angles, providing insights into the compound's molecular framework (Faizi et al., 2016).
Chemical Reactions and Properties
The reactivity of “4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride” derivatives can be explored through various chemical reactions, including nucleophilic substitution, reduction, and fluorination processes, which are pivotal in synthesizing compounds with potent activity against microbial strains (Mishra & Chundawat, 2019).
Physical Properties Analysis
The analysis of physical properties, such as solubility and crystallization behavior, is critical for understanding the compound's behavior in various environments. These properties are essential for the compound's application in pharmaceutical formulations and its overall efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and interaction with biological targets, are fundamental for the compound's application in therapeutic settings. The electrochemical studies provide insights into the regioselectivity and synthesis of highly conjugated derivatives, demonstrating the compound's versatility in chemical synthesis (Amani et al., 2012).
Scientific Research Applications
- Summary of the Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The synthesis of piperazine derivatives has been successful and these compounds have found wide application in the pharmaceutical industry .
-
- Summary of the Application : Piperazine derivatives have been studied for their potential as antiviral agents, specifically as entry inhibitors for the Hepatitis C Virus (HCV) .
- Methods of Application or Experimental Procedures : The study involved the design and synthesis of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives .
- Results or Outcomes : Some of these derivatives exhibited higher in vitro anti-HCV activity at low nanomolar concentrations compared to a previously identified HCV entry inhibitor . The high potency of active derivatives was primarily driven by the inhibitory effect on the virus entry stage .
Safety And Hazards
properties
IUPAC Name |
4-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGYJPRGXNTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589413 | |
Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride | |
CAS RN |
333993-01-4, 1158548-82-3 | |
Record name | Benzonitrile, 4-(1-piperazinylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333993-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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